

Comprehensive Structural Characterization of 2-Amino-5-(2-methylphenyl)pentanoic Acid[1]

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Compound of Interest

Compound Name: 2-Amino-5-(2-methylphenyl)pentanoic acid

Cat. No.: B7965570

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Executive Summary & Molecular Architecture

2-Amino-5-(2-methylphenyl)pentanoic acid (Formula:

; MW: 207.27 g/mol) is a non-proteinogenic amino acid (NPAA) structurally related to Norvaline, featuring a bulky o-tolyl (2-methylphenyl) substituent at the -position.[1]

In drug development, this scaffold is critical for introducing steric constraints into peptide backbones.[1] The ortho-methyl group on the phenyl ring restricts rotational freedom, potentially enhancing the metabolic stability of peptidomimetics against proteases or improving binding selectivity for GPCRs.[1]

This guide defines the standard operating procedure (SOP) for the structural confirmation, stereochemical validation, and impurity profiling of this New Chemical Entity (NCE) building block.

Physicochemical Profile

Property	Value / Characteristic	Relevance
Molecular Weight	207.27 Da	Monoisotopic mass for MS confirmation.[1]
Exact Mass	207.1259	High-resolution MS target.[1]
Chirality	Single Stereocenter at C2 () or)	Critical quality attribute; -isomer is standard for Fmoc-SPPS.[1]
Solubility	Water (moderate), MeOH (high), DMSO (high)	Dictates NMR solvent choice (vs.).[1]
pKa (Predicted)	-COOH: ~2.3 - : ~9.6	Zwitterionic at neutral pH; requires acidic mobile phase for HPLC retention.[1]

Spectroscopic Identification Strategy

The core challenge in analyzing this molecule is distinguishing the ortho-substitution pattern from meta/para isomers and verifying the integrity of the aliphatic chain.[1]

Nuclear Magnetic Resonance (NMR) Topology

We utilize a self-validating NMR strategy. The presence of the o-tolyl group creates a distinct shielding effect on the aliphatic chain compared to a simple phenyl group.[1]

Primary Assignment Logic (Solvent:

+ TFA):

- The "Anchor" Signal (Methyl Group):

- ~2.25 - 2.35 ppm (Singlet, 3H): The aromatic methyl group is the diagnostic handle.^[1] Its integration must be exactly 3:1 relative to the -proton.^[1]
- Validation: A shift >2.4 ppm suggests oxidation to a benzyl alcohol or aldehyde impurity.^[1]
- The Aromatic Region (The "Fingerprint"):
 - 7.0 - 7.2 ppm (Multiplet, 4H): Unlike the symmetric 5-proton system of a phenyl group, the o-tolyl group presents a complex 4-proton ABCD system.^[1]
 - COSY Correlation: Strong coupling between the aromatic protons confirms the ring integrity.^[1]
- The Aliphatic Chain Connectivity:
 - (~3.9 ppm): Triplet or dd.^[1]
 - (Benzylic, ~2.6 ppm): This signal is deshielded by the aromatic ring.^[1]
 - (1.5 - 1.9 ppm): These methylene protons appear as multiplets.^[1]
 - HMBC Validation: Long-range coupling from the Methyl protons to the Quaternary Aromatic Carbon (C1 of the ring) and the adjacent aromatic carbon (C2) proves the ortho position.^[1]

Mass Spectrometry (MS/MS) Fragmentation

In ESI+ mode (

), the fragmentation pathway is dictated by the stability of the tropylium-type ion.^[1]

- Precursor:

208.1^[1]

- Primary Loss: Loss of (Formic acid equivalent from C-terminus) Immonium Ion (~162).[1]
- Characteristic Fragment: Cleavage of the side chain yields the 2-methylbenzyl carbocation (or rearranged tropylium species) at 105.07.[1]
 - Note: A fragment at 91 (Benzyl) would suggest a loss of the methyl group or a des-methyl impurity, which is chemically unlikely in soft ionization, making 105 the key identity peak.[1]

Stereochemical Purity (Chiral Analysis)

Since this amino acid is likely used for peptide synthesis, enantiomeric purity (> 99.5%) is non-negotiable.[1] Standard C18 HPLC cannot separate enantiomers.[1]

Method A: Marfey's Method (Derivatization)

This is the preferred method for trace enantiomer detection (0.1% sensitivity).[1]

- Reagent: 1-fluoro-2-4-dinitrophenyl-L-alanine amide (L-FDAA).[1]
- Mechanism: Reacts with the -amine to form diastereomers.[1]
- Separation: The L-L diastereomer (target) elutes differently from the D-L diastereomer (impurity) on a standard C18 column due to intramolecular H-bonding differences.[1]
- Protocol:

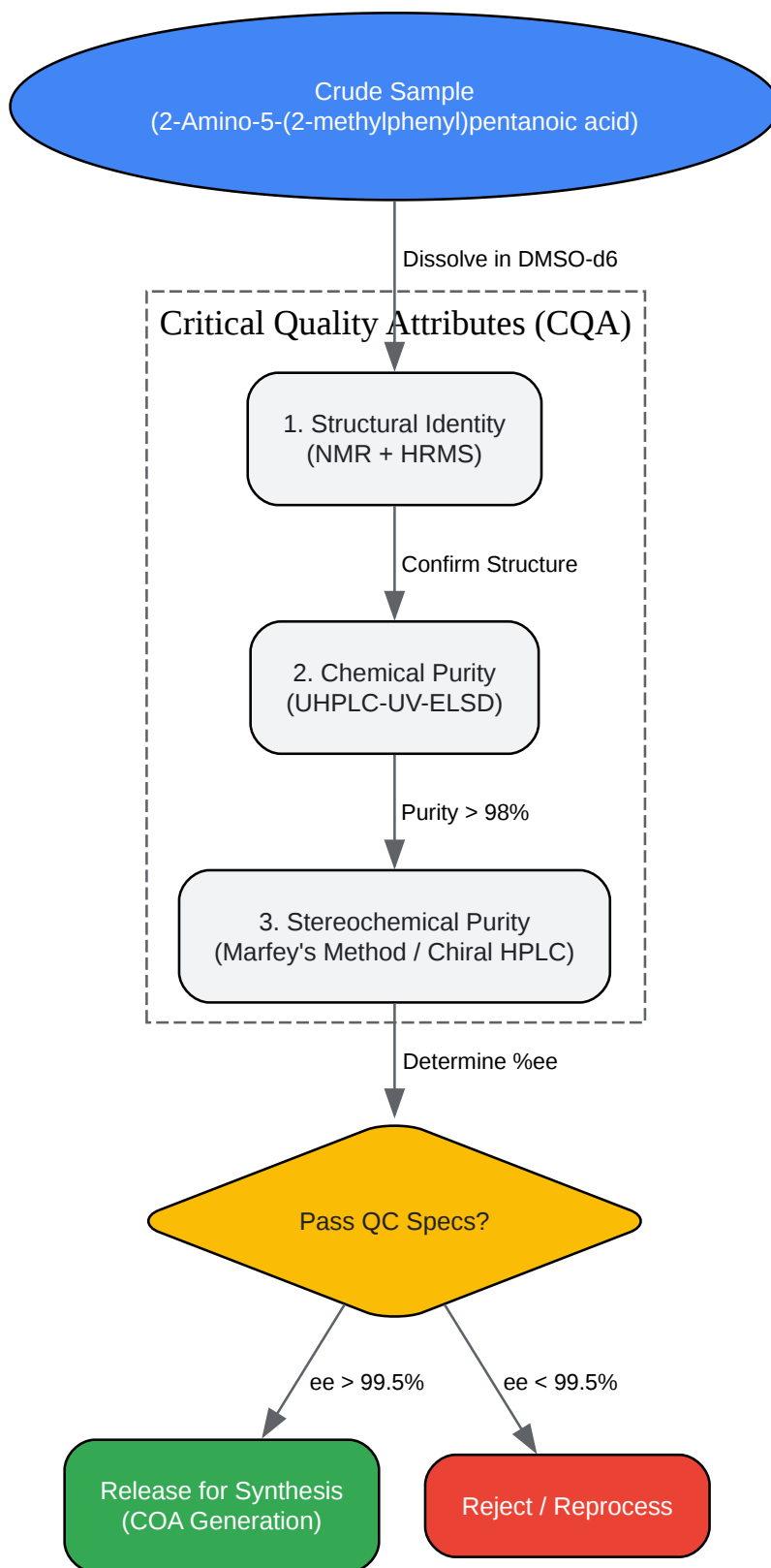
- Mix 50 µg sample + 100 µg L-FDAA in acetone/
- .
- Heat at 40°C for 1 hour.
- Quench with HCl.
- Analyze via UHPLC-UV (340 nm).[1]

Method B: Direct Chiral HPLC[1]

- Column: Crown Ether based (e.g., Daicel Crownpak CR-I(+)) or Zwitterionic Cyclodextrin.[1]
- Mobile Phase: Perchloric acid (pH 1.[1]5) is often required to protonate the amine for crown ether complexation.[1]
- Advantage: Non-destructive; allows prep-scale isolation if
is low.[1]

Visualizing the Analytical Workflow

The following diagram illustrates the decision tree for validating a batch of this material.



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Figure 1: Integrated Analytical Workflow for Non-Proteinogenic Amino Acid QC.

Experimental Protocols

Protocol: High-Resolution LC-MS Identification

Objective: Confirm exact mass and fragmentation fingerprint.[1]

- Sample Prep: Dissolve 1 mg of compound in 1 mL of 50:50 (+0.1% Formic Acid).
- Instrumentation: Q-TOF or Orbitrap MS coupled to UHPLC.[1]
- Column: C18 Reverse Phase (mm, 1.7 μ m).[1]
- Gradient: 5% to 95% B over 5 minutes (A: + 0.1% FA; B: MeCN + 0.1% FA).
- Acceptance Criteria:
 - Parent Ion: ppm.[1]
 - Retention Time: Consistent with reference standard (approx. 3.5 min due to hydrophobicity).[1]
 - Purity (UV 214nm): > 98.0% Area.[1]

Protocol: Impurity Profiling

Common synthetic impurities for this scaffold include:

- Des-amino impurity: 5-(2-methylphenyl)pentanoic acid (from incomplete amination).[1]
- Regioisomers: meta- or para-tolyl derivatives (from impure starting material).[1]
 - Differentiation: Regioisomers will have slightly different retention times on Phenyl-Hexyl columns due to

-
interaction differences.[1]

References

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Sources

- [1. Fmoc-\(S\)-2-amino-5-\(2-methylphenyl\)pentanoic acid 95% | CAS: 2349926-38-9 | AChemBlock \[achemblock.com\]](#)
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